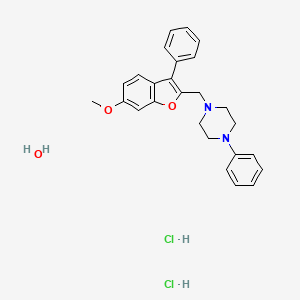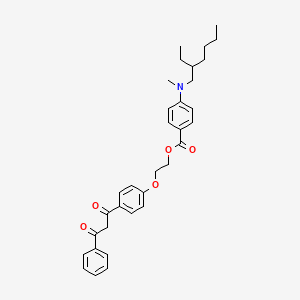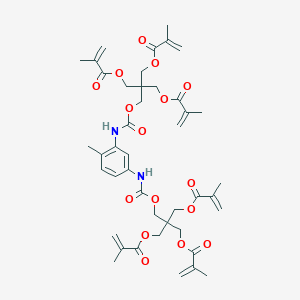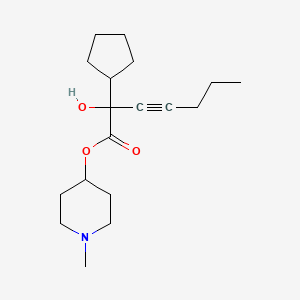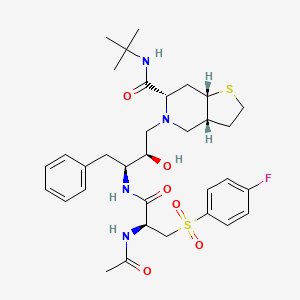
Thieno(3,2-c)pyridine-6-carboxamide, 5-(3-((2-(acetylamino)-3-((4-fluorophenyl)sulfonyl)-1-oxopropyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)octahydro-, (3aR-(3aalpha,5(2R*,3S*(S*)),6beta,7aalpha))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thieno(3,2-c)pyridine-6-carboxamide, 5-(3-((2-(acetylamino)-3-((4-fluorophenyl)sulfonyl)-1-oxopropyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)octahydro-, (3aR-(3aalpha,5(2R*,3S*(S*)),6beta,7aalpha))- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s unique structure, which includes a thieno-pyridine core and multiple functional groups, makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thieno-pyridine core, the introduction of the carboxamide group, and the attachment of various substituents. Common synthetic routes may include:
Formation of Thieno-Pyridine Core: This step often involves cyclization reactions using appropriate starting materials such as thiophene and pyridine derivatives.
Introduction of Carboxamide Group: This can be achieved through amide coupling reactions using carboxylic acids and amines.
Attachment of Substituents: Various functional groups can be introduced through nucleophilic substitution, electrophilic addition, or other organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. Process optimization and purification techniques are crucial to ensure the quality and purity of the final product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and amine groups allows for oxidation reactions, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or imines, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules. It can be used in the development of new materials, catalysts, and ligands for various chemical reactions.
Biology
In biological research, the compound may be studied for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its therapeutic potential.
Medicine
The compound’s pharmacological properties may be explored for developing new medications. Its ability to interact with specific molecular targets can lead to the discovery of new treatments for various diseases.
Industry
In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may enhance the performance of these products.
作用机制
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- Thieno(3,2-c)pyridine derivatives
- Carboxamide-containing compounds
- Fluorophenyl sulfonyl derivatives
Uniqueness
The compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds. Its specific arrangement of atoms and functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
169168-45-0 |
|---|---|
分子式 |
C33H45FN4O6S2 |
分子量 |
676.9 g/mol |
IUPAC 名称 |
(3aR,6S,7aS)-5-[(2R,3S)-3-[[(2S)-2-acetamido-3-(4-fluorophenyl)sulfonylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C33H45FN4O6S2/c1-21(39)35-27(20-46(43,44)25-12-10-24(34)11-13-25)31(41)36-26(16-22-8-6-5-7-9-22)29(40)19-38-18-23-14-15-45-30(23)17-28(38)32(42)37-33(2,3)4/h5-13,23,26-30,40H,14-20H2,1-4H3,(H,35,39)(H,36,41)(H,37,42)/t23-,26+,27-,28+,29-,30+/m1/s1 |
InChI 键 |
UJIMFKSBLFMXCG-CCZNUBNBSA-N |
手性 SMILES |
CC(=O)N[C@H](CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
规范 SMILES |
CC(=O)NC(CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



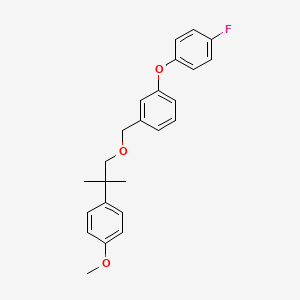
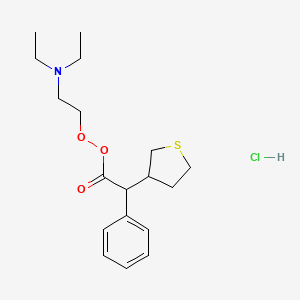
![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)


